
Methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including ester, ether, and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-ethyl-6-methoxy-4-methylbenzoate
- Methyl 2-ethyl-4-methoxybenzoate
- Methyl 2-ethyl-6-methoxybenzoate
Uniqueness
Methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate is unique due to the presence of both methoxy and methoxycarbonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups are required.
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate |
InChI |
InChI=1S/C13H17NO5/c1-5-8-6-9(17-2)7-10(14-13(16)19-4)11(8)12(15)18-3/h6-7H,5H2,1-4H3,(H,14,16) |
Clave InChI |
CNBOQAXRDXQFDB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)OC)NC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]-](/img/structure/B8498659.png)
![6-Chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B8498669.png)
![8-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8498673.png)
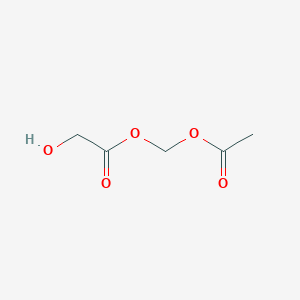
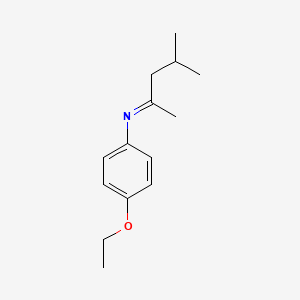
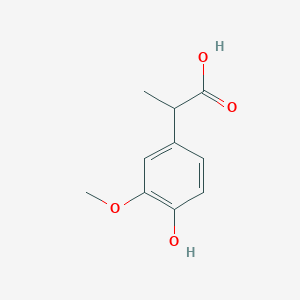
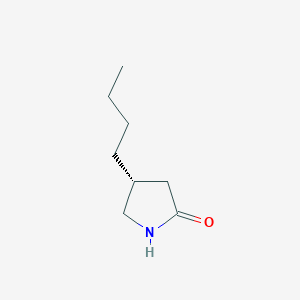
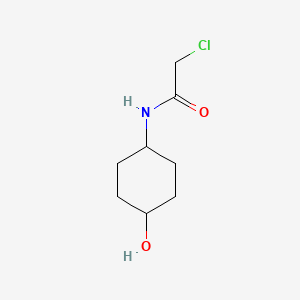
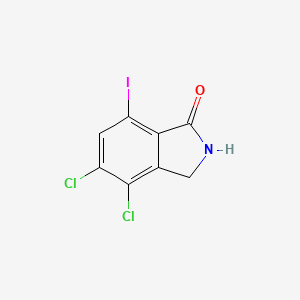
![Ethyl 5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoate](/img/structure/B8498721.png)
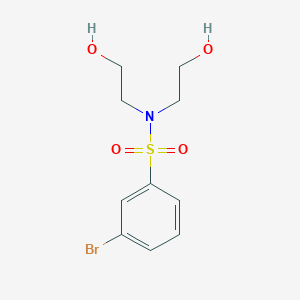
![8-(1H-Inden-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8498731.png)
![3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B8498742.png)
![1-Thieno[3,2-c]pyridin-2-yl-propan-1-one](/img/structure/B8498744.png)
